molecular formula C9H18Cl2N2O2 B13891883 ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride

ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride

Cat. No.: B13891883
M. Wt: 257.15 g/mol
InChI Key: WRRIKIXGCXUIKI-SGQZNDNTSA-N
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Description

Ethyl (1R,2S,5S)-3,8-diazabicyclo[321]octane-2-carboxylate;dihydrochloride is a complex organic compound with a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of rhodium(II) complexes and chiral Lewis acids to ensure high diastereo- and enantioselectivities.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.

Scientific Research Applications

Ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride is unique due to its specific stereochemistry and the presence of the diazabicyclo scaffold. This structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H18Cl2N2O2

Molecular Weight

257.15 g/mol

IUPAC Name

ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride

InChI

InChI=1S/C9H16N2O2.2ClH/c1-2-13-9(12)8-7-4-3-6(11-7)5-10-8;;/h6-8,10-11H,2-5H2,1H3;2*1H/t6-,7+,8-;;/m0../s1

InChI Key

WRRIKIXGCXUIKI-SGQZNDNTSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]2CC[C@H](N2)CN1.Cl.Cl

Canonical SMILES

CCOC(=O)C1C2CCC(N2)CN1.Cl.Cl

Origin of Product

United States

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